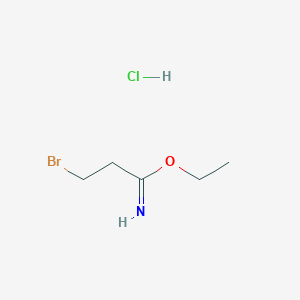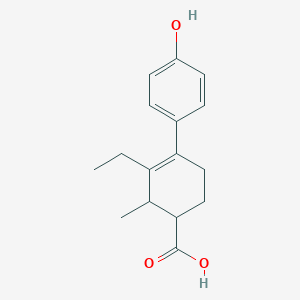
(1-Chloroethyl)phosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloroethyl)phosphonothioic dichloride is an organophosphorus compound with the molecular formula C2H4Cl3PS It is characterized by the presence of a phosphonothioic group bonded to a 1-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethyl)phosphonothioic dichloride typically involves the reaction of phosphorus trichloride with 1-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(1-Chloroethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic esters.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various phosphonothioic acid derivatives, esters, and substituted phosphonothioic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1-Chloroethyl)phosphonothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of (1-Chloroethyl)phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
Ethylphosphonothioic dichloride: Similar in structure but with an ethyl group instead of a 1-chloroethyl group.
Methylphosphonothioic dichloride: Contains a methyl group instead of a 1-chloroethyl group.
Uniqueness
(1-Chloroethyl)phosphonothioic dichloride is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
22789-36-2 |
|---|---|
分子式 |
C2H4Cl3PS |
分子量 |
197.4 g/mol |
IUPAC名 |
dichloro-(1-chloroethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl3PS/c1-2(3)6(4,5)7/h2H,1H3 |
InChIキー |
XINPIXTVMIJQEY-UHFFFAOYSA-N |
正規SMILES |
CC(P(=S)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


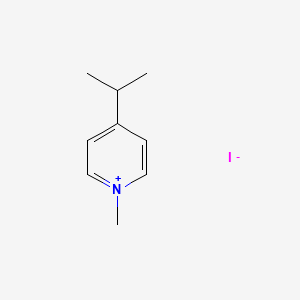
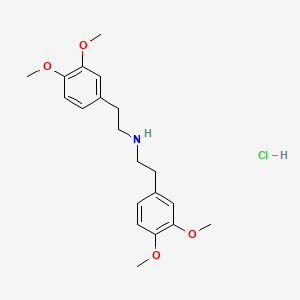
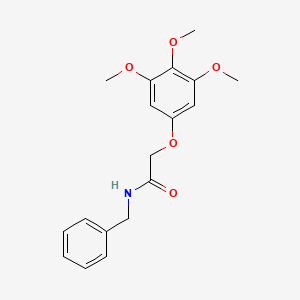


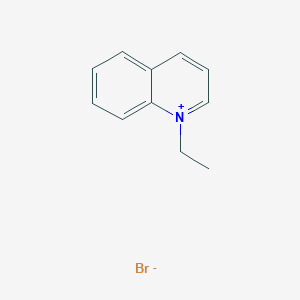
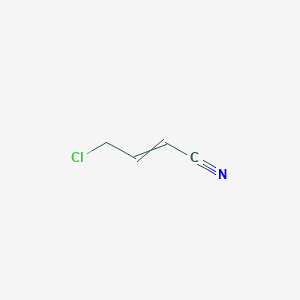
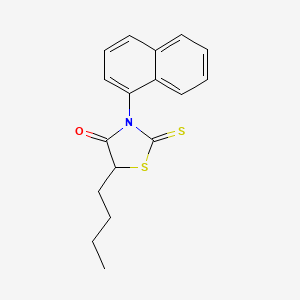
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)


